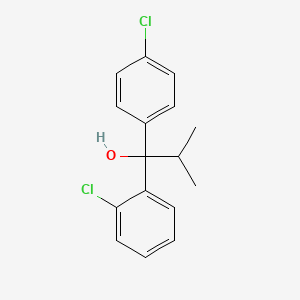
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols. This compound features two chlorophenyl groups and a methyl group attached to a central carbon atom, which also bears a hydroxyl group. The presence of chlorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chlorine atoms can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1-(2-Chlorophenyl)-1-phenyl-2-methylpropan-1-ol: Lacks the second chlorine atom in the phenyl ring.
1-(4-Chlorophenyl)-1-phenyl-2-methylpropan-1-ol: Lacks the chlorine atom in the second phenyl ring.
属性
CAS 编号 |
93011-56-4 |
|---|---|
分子式 |
C16H16Cl2O |
分子量 |
295.2 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H16Cl2O/c1-11(2)16(19,12-7-9-13(17)10-8-12)14-5-3-4-6-15(14)18/h3-11,19H,1-2H3 |
InChI 键 |
YGZKPUKEKOYMER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


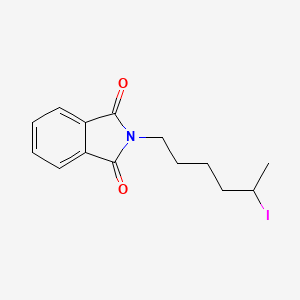
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
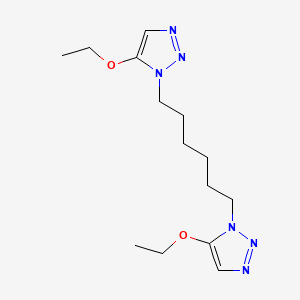
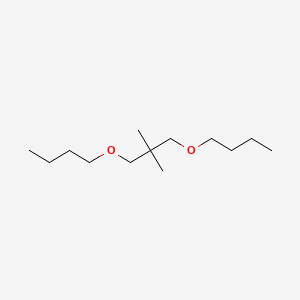
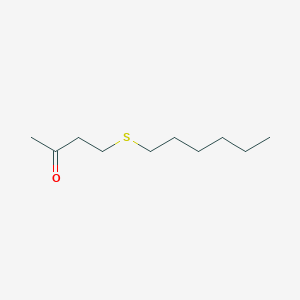



![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)

![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

